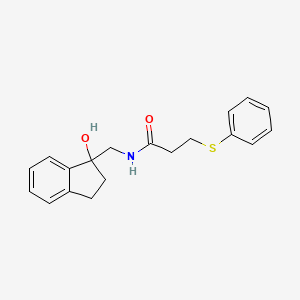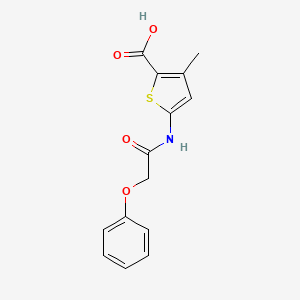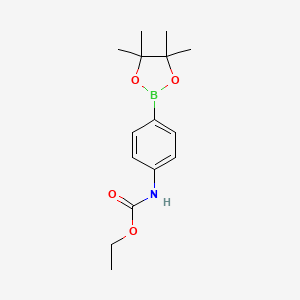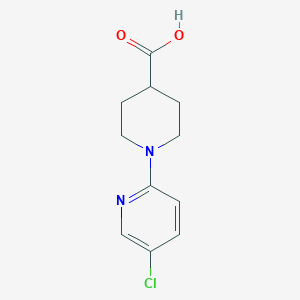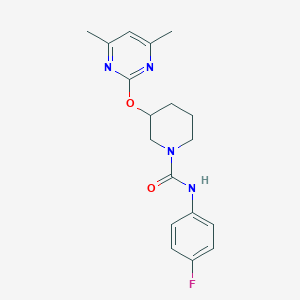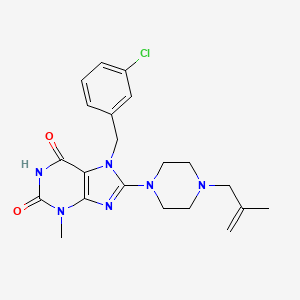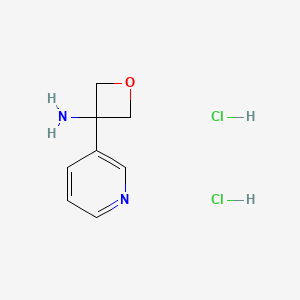
3-(Piridin-3-il)oxetan-3-amina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride" falls into a class of chemicals that are of significant interest in various scientific fields due to their unique chemical structures and potential applications. While specific studies on this compound are limited, insights can be drawn from related research on pyridine derivatives and oxetane-containing compounds.
Synthesis Analysis
The synthesis of related pyridine and oxetane derivatives often involves catalyzed reactions and metal-free methods, demonstrating the compound's relevance in efficient and mild synthetic strategies. For example, a study by Samanta et al. (2020) on a pyridine-catalyzed, metal-free method for amide bond formation from thioacids and amines highlights the versatility and efficiency of related compounds in synthesis (Samanta et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of pyridine derivatives reveals that these compounds can form complex structures with significant chemical stability and potential for diverse chemical reactions. For instance, Hu et al. (2011) described the molecular structure of a related compound, emphasizing the role of amine groups in forming hydrogen-bonding associations (Hu et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives are varied and can lead to a wide range of products, underscoring the chemical versatility of these compounds. A notable example includes the study by El-Abadelah et al. (2018), which discussed the oxidative coupling of alkanones with a pyridine derivative, showcasing the compound's reactivity and potential in synthetic chemistry (El-Abadelah et al., 2018).
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial de este compuesto como inhibidor de la fosfatidilinositol 5-fosfato 4-quinasa (PI5P4K). PI5P4K participa en las vías de señalización celular y tiene implicaciones en el cáncer y otras enfermedades. La inhibición de PI5P4K puede modular los procesos celulares relacionados con el crecimiento y la supervivencia celular .
- 3-(Piridin-3-il)oxetan-3-amina dihidrocloruro se ha investigado como un inhibidor de la fosfoinositida 3-quinasa δ (PI3Kδ) y la fosfoinositida 3-quinasa γ (PI3Kγ). Estas isoformas de PI3K están asociadas con respuestas inmunitarias, inflamación y cáncer. La inhibición de PI3Kδ y PI3Kγ puede tener implicaciones terapéuticas .
Inhibidores de PI5P4K
Inhibidores de PI3Kδ y PI3Kγ
Mecanismo De Acción
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Pyridin-3-yl)oxetan-3-amine dihydrochloride . .
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-pyridin-3-yloxetan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;;/h1-4H,5-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGZZXQOIPLMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

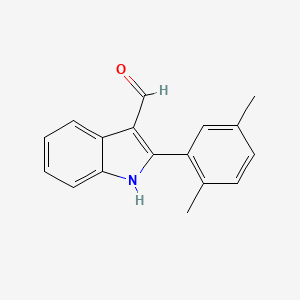
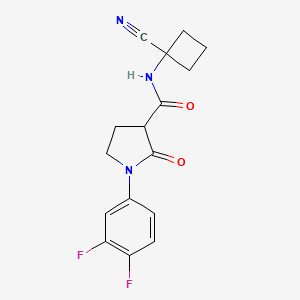
![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
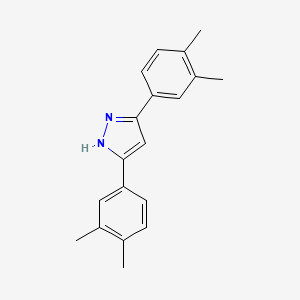
![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)
